N-[2-(4-Fluorophenyl)ethyl]azetidine-3-carboxamide hydrochloride
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Description
N-[2-(4-Fluorophenyl)ethyl]azetidine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C12H16ClFN2O and its molecular weight is 258.72. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
Azetidine derivatives are synthesized for various medicinal applications, including as intermediates in the development of therapeutic agents. The synthesis process often involves innovative methods to achieve desired structural features and pharmacological properties. For example, studies have focused on synthesizing Schiff bases and azetidines from phenyl urea derivatives to evaluate their in-vitro antioxidant potentials, showcasing the chemical versatility of azetidine-based compounds in drug design (Nagavolu et al., 2017).
Pharmacological Activities
Research into azetidine derivatives includes evaluating their pharmacological activities, such as antidepressant and nootropic effects. For instance, the synthesis and pharmacological activity of various azetidinones, derived through novel synthesis methods, have been explored for their potential as antidepressant and nootropic agents (Thomas et al., 2016).
Antimicrobial and Antitumor Properties
Certain azetidine derivatives demonstrate antimicrobial and antitumor properties. The design and synthesis of these compounds often aim to optimize their biological activity and selectivity for specific targets. This area of research includes the development of compounds with improved efficacy against various pathogens and cancer cells, highlighting the therapeutic potential of azetidine-based molecules in addressing critical health issues.
Interaction with Biological Systems
Azetidine derivatives have been studied for their interaction with biological systems, including their effects on ion transport and enzyme inhibition. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic applications. For example, the effect of azetidine-2-carboxylic acid on ion uptake and release in barley roots has been explored, providing insights into the relationship between protein synthesis and ion transport (Pitman et al., 1977).
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.ClH/c13-11-3-1-9(2-4-11)5-6-15-12(16)10-7-14-8-10;/h1-4,10,14H,5-8H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMELRZCSQQJMPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)NCCC2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.